acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Overview
Description
It plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland . These hormones are essential for reproductive functions such as ovulation in females and testosterone production in males .
Mechanism of Action
Target of Action
The primary target of Luteinizing hormone-releasing hormone (LHRH), also known as Gonadotropin-releasing hormone (GnRH), is the luteinizing hormone receptor (LHR) . This receptor is primarily expressed in the mural granulosa cells of the ovarian follicle . LHRH also targets gonadotropic cells in the anterior pituitary gland . The production of LHRH is regulated by gonadotropin-releasing hormone (GnRH) from the hypothalamus .
Mode of Action
LHRH interacts with its targets to regulate oocyte meiotic maturation . The LHRH signal reduces preovulatory follicle cyclic nucleotide levels, which releases oocytes from the first meiotic arrest . In the ovarian follicle, the LHRH signal reduces cyclic nucleotide levels via the CNP/NPR2 system, the EGF/EGF receptor network, and follicle/oocyte gap junctions . In the oocyte, reduced cyclic nucleotide levels activate the maturation promoting factor (MPF), which induces chromosome segregation and completion of the first and second meiotic divisions .
Biochemical Pathways
LHRH affects several biochemical pathways. It plays key roles in biological processes such as sex steroid synthesis (for both sexes) and the critical reproductive mechanism of ovulation in females . The LH signal reduces preovulatory follicle cyclic nucleotide levels via the CNP/NPR2 system, the EGF/EGF receptor network, and follicle/oocyte gap junctions .
Pharmacokinetics
It is known that lhrh is a member of a heterodimeric glycoprotein family along with thyroid-stimulating hormone (tsh) and other gonadotropin hormones . The release of LH in a pulsatile fashion as opposed to a constant secretion is fundamental since GnRH pulses and corresponding LH pulses vary in frequency (amount released per minute) and amplitude (amount released per pulse), which ultimately drive cellular responses and the regulation of the reproductive cycle at its various stages, especially in females .
Result of Action
The result of LHRH action is the regulation of oocyte meiotic maturation . The activated MPF induces chromosome segregation and completion of the first and second meiotic divisions . These studies show that human oocyte meiotic maturation is regulated by the same proteins that regulate animal oocyte meiotic maturation .
Action Environment
The action environment of LHRH is primarily the ovarian follicle . The functional unit of the ovary is the follicle . During folliculogenesis, LHRH promotes the production of a key steroid hormone, estrogen, in ovarian follicles, which subsequently stimulates ovarian follicular growth .
Biochemical Analysis
Biochemical Properties
Luteinizing hormone-releasing hormone, diacetate (salt) interacts with specific receptors on the surface of pituitary gonadotroph cells. Upon binding to these receptors, it triggers a cascade of biochemical reactions that lead to the synthesis and secretion of luteinizing hormone and follicle-stimulating hormone. The primary enzymes involved in this process include phospholipase C, which generates inositol triphosphate and diacylglycerol, leading to the release of intracellular calcium and activation of protein kinase C . These interactions are essential for the regulation of gonadotropin release and subsequent reproductive functions.
Cellular Effects
Luteinizing hormone-releasing hormone, diacetate (salt) exerts significant effects on various cell types, particularly those involved in the reproductive system. In pituitary gonadotroph cells, it stimulates the release of luteinizing hormone and follicle-stimulating hormone, which in turn regulate the function of gonadal cells. This compound influences cell signaling pathways, including the activation of G-protein coupled receptors and downstream effectors such as phospholipase C and protein kinase C . Additionally, it affects gene expression by modulating the transcription of genes involved in hormone synthesis and secretion .
Molecular Mechanism
The molecular mechanism of action of luteinizing hormone-releasing hormone, diacetate (salt) involves its binding to specific G-protein coupled receptors on the surface of target cells. This binding activates the Gq/11 family of G-proteins, which in turn stimulate phospholipase C. The activation of phospholipase C leads to the production of inositol triphosphate and diacylglycerol, resulting in the release of intracellular calcium and activation of protein kinase C . These events culminate in the synthesis and secretion of luteinizing hormone and follicle-stimulating hormone, thereby regulating reproductive functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of luteinizing hormone-releasing hormone, diacetate (salt) can vary over time. Studies have shown that this compound is capable of inducing rapid and sustained release of luteinizing hormone and follicle-stimulating hormone in vitro . The stability and degradation of the compound are influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Long-term exposure to luteinizing hormone-releasing hormone, diacetate (salt) can lead to desensitization of its receptors, resulting in reduced responsiveness to subsequent stimulation .
Dosage Effects in Animal Models
The effects of luteinizing hormone-releasing hormone, diacetate (salt) in animal models are dose-dependent. Low doses of the compound can stimulate the release of luteinizing hormone and follicle-stimulating hormone, leading to increased gonadal function and reproductive activity . High doses may result in receptor desensitization and downregulation, reducing the efficacy of the compound . Additionally, excessive doses can cause adverse effects such as hormonal imbalances and reproductive dysfunction .
Metabolic Pathways
Luteinizing hormone-releasing hormone, diacetate (salt) is metabolized through various enzymatic pathways. The primary enzymes involved in its metabolism include proteases that cleave the peptide bonds, leading to the formation of smaller peptide fragments . These fragments are further degraded by exopeptidases, resulting in the production of amino acids that can be utilized in other metabolic processes . The metabolic stability of the compound is influenced by its resistance to proteolytic degradation, which can be enhanced through chemical modifications .
Transport and Distribution
The transport and distribution of luteinizing hormone-releasing hormone, diacetate (salt) within cells and tissues are mediated by specific transporters and binding proteins. Once administered, the compound is rapidly absorbed and distributed to target tissues, including the pituitary gland and gonads . The presence of specific receptors on the surface of target cells facilitates its uptake and localization within these tissues . Additionally, the compound can be transported across cell membranes through endocytosis and other active transport mechanisms .
Subcellular Localization
Luteinizing hormone-releasing hormone, diacetate (salt) is primarily localized within the cytoplasm and plasma membrane of target cells. The presence of specific targeting signals and post-translational modifications, such as glycosylation, can influence its subcellular localization and activity . These modifications can direct the compound to specific compartments or organelles, where it can exert its effects on cellular function and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of luteinizing hormone-releasing hormone involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
In industrial settings, recombinant DNA technology is often employed to produce luteinizing hormone-releasing hormone. This method involves the insertion of the gene encoding luteinizing hormone-releasing hormone into a suitable expression system, such as Escherichia coli or yeast. The recombinant hormone is then purified using chromatographic techniques to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Luteinizing hormone-releasing hormone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the hormone’s structure and function.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or performic acid are used to oxidize specific amino acid residues in luteinizing hormone-releasing hormone.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed to reduce disulfide bonds within the peptide.
Major Products
The major products formed from these reactions include modified analogs of luteinizing hormone-releasing hormone with altered biological activity. These analogs are often used in scientific research and clinical applications .
Scientific Research Applications
Luteinizing hormone-releasing hormone has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Comparison with Similar Compounds
Luteinizing hormone-releasing hormone is unique among hypothalamic hormones due to its specific role in regulating the release of gonadotropins. Similar compounds include:
Gonadotropin-releasing hormone II (GnRH-II): Another form of gonadotropin-releasing hormone found in vertebrates, with a similar structure but different physiological roles.
Human chorionic gonadotropin (hCG): A hormone produced by the placenta during pregnancy, which shares structural similarities with luteinizing hormone and can activate the same receptors.
Follicle-stimulating hormone (FSH): A hormone released by the anterior pituitary gland in response to luteinizing hormone-releasing hormone, involved in the regulation of reproductive functions.
Luteinizing hormone-releasing hormone’s unique ability to regulate the release of both luteinizing hormone and follicle-stimulating hormone highlights its critical role in reproductive endocrinology.
Properties
Systemic - Like naturally occurring gonadotropin-releasing hormone (GnRH), gonadorelin primarily stimulates the synthesis and release of luteinizing hormone (LH) from the anterior pituitary gland. Follicle-stimulating hormone (FSH) production and release is also increased by gonadorelin, but to a lesser degree. In prepubertal females and some gonadal function disorders, the FSH response may be greater than the LH response. For the treatment of amenorrhea, delayed puberty, and infertility the administration of gonadorelin is used to simulate the physiologic release of GnRH from the hypothalamus in treatment of delayed puberty, treatment of infertility caused by hypogonadotropic hypogonadism, and induction of ovulation in those women with hypothalamic amenorrhea. This results in increased levels of pituitary gonadotropins LH and FSH, which subsequently stimulate the gonads to produce reproductive steroids. | |
CAS No. |
71447-49-9 |
Molecular Formula |
C57H79N17O15 |
Molecular Weight |
1242.3 g/mol |
IUPAC Name |
acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4) |
InChI Key |
NGCGMRBZPXEPOZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O.CC(=O)O |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
physical_description |
Liquid |
Related CAS |
51952-41-1 (Hydrochloride) 52699-48-6 (Acetate) |
sequence |
One Letter Code: Glp-HWSYGLRPG-NH2 |
solubility |
5.88e-02 g/L |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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